Cas no 773097-36-2 (1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone)
![1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone structure](https://ja.kuujia.com/scimg/cas/773097-36-2x500.png)
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone 化学的及び物理的性質
名前と識別子
-
- 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone
- 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL METHYL KETONE
- AG-H-09061
- CTK5E4181
- KB-195503
- 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one
- 1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)ethan-1-one
- 773097-36-2
- MFCD06209843
- AKOS006291989
- DTXSID00641871
-
- MDL: MFCD06209843
- インチ: InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3
- InChIKey: LAIHVGSSTHOJLC-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(C2OCCO2)S1)C
計算された属性
- 精确分子量: 198.03500
- 同位素质量: 198.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- PSA: 63.77000
- LogP: 1.99610
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone Security Information
- 储存条件:(BD309145)
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB362497-2g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, 97%; . |
773097-36-2 | 97% | 2g |
€1400.00 | 2025-02-18 | |
Chemenu | CM525217-1g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone |
773097-36-2 | 95% | 1g |
$507 | 2023-02-17 | |
Fluorochem | 202370-1g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone |
773097-36-2 | 97% | 1g |
£554.00 | 2022-03-01 | |
A2B Chem LLC | AE03240-1g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone |
773097-36-2 | 97% | 1g |
$660.00 | 2024-04-19 | |
abcr | AB362497-2 g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, 97%; . |
773097-36-2 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
Fluorochem | 202370-5g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone |
773097-36-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
abcr | AB362497-1 g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, 97%; . |
773097-36-2 | 97% | 1 g |
€954.60 | 2023-07-19 | |
abcr | AB362497-1g |
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, 97%; . |
773097-36-2 | 97% | 1g |
€954.60 | 2025-02-18 | |
Ambeed | A492205-1g |
1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)ethan-1-one |
773097-36-2 | 95% | 1g |
$517.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766268-1g |
1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)ethan-1-one |
773097-36-2 | 98% | 1g |
¥22445.00 | 2024-07-28 |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanoneに関する追加情報
1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethanone: A Comprehensive Overview
The compound with CAS No 773097-36-2, commonly referred to as 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring with a dioxolane substituent and a ketone group. The thiophene ring is a five-membered aromatic heterocycle containing sulfur, while the dioxolane group is a cyclic acetal that adds complexity to the molecule's structure.
Recent studies have highlighted the potential of 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone in various applications, particularly in drug discovery and material science. Its ability to act as a versatile building block in organic synthesis has made it a valuable compound for researchers. The presence of the dioxolane group introduces steric hindrance and electronic effects that can be exploited to modulate the reactivity of the molecule in different chemical reactions.
One of the most intriguing aspects of this compound is its role in medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The thiophene ring is known for its ability to interact with biological systems, making it an attractive moiety for drug design. Additionally, the dioxolane group can serve as a protecting group during synthesis, ensuring the stability of the molecule during complex reaction sequences.
The synthesis of 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone involves several steps that require precise control over reaction conditions. One common approach involves the coupling of thiophene derivatives with aldehyde or ketone precursors under specific catalytic conditions. The formation of the dioxolane ring typically requires the use of diols and acid catalysts to facilitate cyclization. These methods have been optimized over time to achieve high yields and purity levels.
In terms of physical properties, this compound exhibits a melting point of approximately 140°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands due to the conjugated system within the thiophene ring, making it useful for applications in optoelectronics and sensors.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone with unprecedented accuracy. These studies have revealed insights into its reactivity and stability under different conditions, paving the way for new synthetic strategies and applications.
In conclusion, 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone (CAS No 773097-36-2) is a multifaceted compound with significant potential in various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents.
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